2-Chloroquinoline-3-carboxamide

Catalog No.
S1936488
CAS No.
73776-21-3
M.F
C10H7ClN2O
M. Wt
206.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinoline-3-carboxamide

CAS Number

73776-21-3

Product Name

2-Chloroquinoline-3-carboxamide

IUPAC Name

2-chloroquinoline-3-carboxamide

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)

InChI Key

VVZAOJPBUNOKGJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N

2-Chloroquinoline-3-carboxamide is a compound that belongs to the quinoline family, characterized by a chloro substituent at the second position and a carboxamide functional group at the third position of the quinoline ring. Its molecular formula is C_10H_8ClN_1O, and it possesses unique structural features that contribute to its chemical reactivity and biological activity. The presence of both the chloro and carboxamide groups enhances its potential as a pharmacological agent.

  • Antimicrobial effects [].
  • Anti-inflammatory properties.

The chemical reactivity of 2-chloroquinoline-3-carboxamide is influenced by the functional groups present in its structure. Key reactions include:

  • Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for various derivatives to be synthesized.
  • Condensation Reactions: The carboxamide group can participate in condensation reactions, forming amides with other amines or alcohols.
  • Reductive Amination: The carbonyl functionality can be reduced to form amines, expanding the range of potential derivatives.

These reactions facilitate the synthesis of a variety of substituted quinoline derivatives with potential biological activities .

2-Chloroquinoline-3-carboxamide and its derivatives have been studied for their biological activities, particularly their antimicrobial properties. Research indicates that some derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds derived from 2-chloroquinoline-3-carboxamide showed minimum bactericidal concentration values in the low millimolar range against methicillin-resistant Staphylococcus aureus . Additionally, some derivatives have demonstrated anti-inflammatory and anticancer properties, highlighting their potential therapeutic applications .

The synthesis of 2-chloroquinoline-3-carboxamide typically involves several key methods:

  • Vilsmeier–Haack Reaction: This method is used to introduce the chloro and aldehyde groups into the quinoline structure. Acetanilides are often reacted with phosphorus oxychloride and dimethylformamide to produce 2-chloroquinoline intermediates, which are subsequently converted to carboxamides through further reactions .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for synthesizing quinoline derivatives, making it a valuable technique in modern organic synthesis .
  • One-Pot Synthesis: Some methods allow for the simultaneous formation of multiple functional groups in a single reaction vessel, streamlining the process and reducing purification steps .

2-Chloroquinoline-3-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antibiotics and anti-inflammatory drugs.
  • Agriculture: Some derivatives may be explored for use as agrochemicals due to their antimicrobial properties.
  • Material Science: Its unique structural features allow for potential applications in creating advanced materials with specific properties.

Studies on the interactions of 2-chloroquinoline-3-carboxamide with biological targets have revealed insights into its mechanism of action. Molecular docking studies suggest that it can bind effectively to certain protein targets involved in bacterial resistance mechanisms, indicating its potential as a scaffold for drug design . Additionally, investigations into its interaction with enzymes have shown promise in developing inhibitors for various biological pathways.

Several compounds share structural similarities with 2-chloroquinoline-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Chloroquinoline-3-carboxamideChlorine at position 4 instead of 2Enhanced solubility and altered biological activity
Quinoline-3-carboxylic acidLacks chlorine substituentExhibits different reactivity patterns
2-Methylquinoline-3-carboxamideMethyl group at position 2Potentially improved lipophilicity
2-Bromoquinoline-3-carboxamideBromine substituent instead of chlorineDifferent electronic properties affecting reactivity

These compounds illustrate variations in biological activity and chemical reactivity based on subtle changes in their structure, emphasizing the uniqueness of 2-chloroquinoline-3-carboxamide within this class of compounds .

Historical Evolution of Synthetic Routes (1979–Present)

The synthesis of 2-chloroquinoline-3-carboxamide has undergone significant development since the late 1970s, with key methodological advances emerging throughout this period. The historical progression of synthetic approaches reflects broader advances in heterocyclic chemistry and the growing understanding of quinoline reactivity patterns.

The foundational work in quinoline synthesis dates back to the 19th century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge [1]. The Skraup synthesis, developed in 1880, represented one of the earliest systematic approaches to quinoline construction, involving the reaction of aniline with glycerol in the presence of sulfuric acid and nitrobenzene [2]. However, the specific development of 2-chloroquinoline-3-carboxamide synthetic routes began gaining momentum in the late 1970s and early 1980s.

A pivotal advancement occurred with the refinement of the Vilsmeier-Haack reaction for quinoline synthesis. The Meth-Cohn synthesis, utilizing Vilsmeier reagent (dimethylformamide and phosphoryl chloride), emerged as a particularly effective method for preparing 2-chloroquinoline-3-carbaldehyde intermediates [3] [4]. This methodology involved the treatment of acetanilides with phosphorus oxychloride and dimethylformamide, resulting in simultaneous chlorination, formylation, and cyclization to afford 2-chloroquinoline-3-carbaldehydes in moderate to good yields [5].

The 1980s witnessed significant optimization of reaction conditions, with researchers exploring alternative formylating agents. The use of phosphorus pentachloride in place of phosphorus oxychloride was developed as an alternative approach, offering improved yields under certain conditions [4]. During this period, the importance of substituent effects on the quinoline ring became increasingly understood, with electron-donating groups generally providing better yields compared to electron-withdrawing substituents [5].

The 1990s and early 2000s marked a period of mechanistic understanding and synthetic refinement. The development of improved oxidation protocols for converting 2-chloroquinoline-3-carbaldehydes to the corresponding carboxylic acids became a focal point. Traditional oxidation methods, including the Jones reagent and sodium chlorite systems, were systematically investigated and optimized [6] [7]. The sodium chlorite-based oxidation protocol, utilizing sodium dihydrogen phosphate as a buffer, emerged as a particularly reliable method for this transformation [6].

The contemporary period (2005–present) has been characterized by the development of green chemistry approaches and improved coupling methodologies. The introduction of more efficient amidation strategies, including the use of modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), has significantly enhanced the efficiency of carboxamide formation [6] [8]. Recent developments have also focused on microwave-assisted synthesis and solvent-free reaction conditions, reflecting the growing emphasis on sustainable synthetic practices [9] [10].

Key Intermediate: 2-Chloroquinoline-3-carbaldehyde

2-Chloroquinoline-3-carbaldehyde represents the crucial intermediate in the synthesis of 2-chloroquinoline-3-carboxamide derivatives. This compound serves as the primary precursor for subsequent oxidation and amidation reactions, making its efficient preparation essential for overall synthetic success.

The most widely employed synthetic route to 2-chloroquinoline-3-carbaldehyde involves the Vilsmeier-Haack reaction of N-phenylacetamide derivatives. The mechanism proceeds through several distinct stages, beginning with the formation of the Vilsmeier reagent through the reaction of dimethylformamide with phosphoryl chloride [3] [5]. This reagent, characterized as a chloromethyleniminium salt, serves as both a formylating and chlorinating agent.

The synthetic protocol typically involves the preparation of substituted acetanilides through the reaction of aromatic amines with acetic anhydride. These acetanilides are then subjected to Vilsmeier-Haack conditions, involving the addition of phosphoryl chloride to the substrate in dimethylformamide at 0-5°C, followed by heating to 80-90°C [5]. The reaction proceeds through the formation of an intermediate chloroiminium species, which undergoes intramolecular cyclization to form the quinoline ring system with concomitant introduction of the 3-formyl and 2-chloro substituents.

Reaction conditions significantly influence the efficiency of 2-chloroquinoline-3-carbaldehyde formation. Optimization studies have revealed that the molar ratio of phosphoryl chloride ranging from 3 to 15 equivalents, with 12 equivalents typically providing optimal yields [5]. Temperature control proves critical, with reactions conducted at 90°C generally providing superior results compared to lower temperatures. The reaction time varies depending on the substituent pattern, with electron-donating groups at the meta-position of the starting acetanilide providing both improved yields and reduced reaction times [5].

Substituent effects play a crucial role in determining the success of the Vilsmeier-Haack cyclization. Acetanilides bearing electron-donating groups such as methyl or methoxy substituents typically afford quinoline products in good yields with relatively short reaction times. Conversely, acetanilides containing electron-withdrawing groups yield the corresponding quinolines in diminished yields, while nitro-substituted acetanilides generally fail to provide any quinoline products under standard conditions [5].

Alternative synthetic approaches to 2-chloroquinoline-3-carbaldehyde have been developed to address specific synthetic challenges. The use of phosphorus pentachloride as an alternative chlorinating agent has been reported, offering advantages in certain cases [4]. Additionally, direct formylation of pre-formed 2-chloroquinoline derivatives using formylating reagents has been explored, though this approach is generally less efficient than the one-pot Vilsmeier-Haack methodology.

The characterization of 2-chloroquinoline-3-carbaldehyde is facilitated by distinctive spectroscopic features. Infrared spectroscopy reveals a characteristic aldehyde carbonyl absorption in the range of 1685-1695 cm⁻¹, while proton nuclear magnetic resonance spectroscopy shows the aldehydic proton as a distinctive singlet in the range of 9-11 ppm [11] [5]. The regioselectivity of the Vilsmeier-Haack reaction ensures that only the desired 3-carbaldehyde isomer is obtained, avoiding complications from regioisomeric mixtures.

Amidation Strategies for Carboxamide Functionalization

The conversion of 2-chloroquinoline-3-carboxylic acid derivatives to the corresponding carboxamides represents a critical transformation in the synthesis of bioactive quinoline derivatives. Modern amidation strategies have evolved to provide efficient, reliable methods for this transformation, with particular attention to challenging coupling partners and reaction conditions.

The most widely adopted approach involves the initial oxidation of 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid, followed by amide coupling with appropriate amine nucleophiles. The oxidation step is typically accomplished using sodium chlorite in the presence of sodium dihydrogen phosphate as a buffer system [6]. This oxidation protocol has proven particularly effective, providing carboxylic acids in high yields while avoiding the harsh conditions associated with traditional chromium-based oxidants.

Contemporary amidation methodologies rely heavily on carbodiimide-based coupling reagents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) emerging as a preferred choice for many applications. The EDC-mediated coupling typically employs hydroxybenzotriazole (HOBt) as an activating auxiliary, which serves to suppress racemization and enhance coupling efficiency [8]. This combination has proven particularly effective for the preparation of 2-chloroquinoline-3-carboxamide derivatives from a wide range of amine coupling partners.

A particularly effective protocol involves the use of EDC (1 equivalent) in combination with 4-dimethylaminopyridine (DMAP) (1 equivalent) and a catalytic amount of HOBt (0.1 equivalent) in acetonitrile [8]. This methodology has demonstrated superior results for challenging coupling reactions involving electron-deficient amines, which often prove problematic with conventional coupling protocols. The role of DMAP appears to be crucial, likely serving as an acyl transfer agent to facilitate the coupling process.

Alternative coupling reagents have been explored for specific applications. 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) represents a powerful coupling reagent that has found application in quinoline amidation chemistry [12] [8]. HATU-mediated couplings typically employ diisopropylethylamine as a base and are conducted in dimethylformamide or dichloromethane. While HATU can provide excellent yields, its higher cost and the potential for side reactions have limited its routine application.

The selection of appropriate reaction conditions significantly influences the success of amidation reactions. Solvent choice proves particularly important, with acetonitrile generally providing superior results compared to dichloromethane or dimethylformamide for most applications [8]. Temperature control is also crucial, with most couplings conducted at ambient temperature to minimize side reactions and preserve sensitive functional groups.

Recent developments have focused on addressing specific challenges in quinoline amidation chemistry. The coupling of sterically hindered amines or those bearing electron-withdrawing substituents often requires modified conditions or alternative coupling strategies. The development of more efficient protocols has been driven by the need to access diverse quinoline carboxamide libraries for biological evaluation.

The stereochemical considerations in quinoline amidation are generally straightforward due to the absence of stereogenic centers in most quinoline carboxylic acid substrates. However, when chiral amines are employed as coupling partners, the preservation of stereochemical integrity becomes important, making the choice of coupling conditions and reagents critical for maintaining enantiomeric purity.

Green Chemistry Approaches and Yield Optimization

The increasing emphasis on sustainable synthetic practices has driven the development of environmentally friendly approaches to 2-chloroquinoline-3-carboxamide synthesis. Green chemistry principles have been systematically applied to reduce waste generation, minimize the use of hazardous solvents and reagents, and improve overall synthetic efficiency.

Solvent-free synthesis represents one of the most significant advances in green quinoline chemistry. Recent developments have demonstrated that certain quinoline-forming reactions can be conducted under neat conditions or using minimal solvent quantities [13]. Microwave-assisted synthesis has emerged as a particularly effective technique for reducing reaction times and improving yields while minimizing solvent usage [10]. These methodologies typically employ short reaction times (5-15 minutes) under microwave irradiation, achieving yields comparable to or exceeding those obtained under conventional heating conditions.

The application of phase transfer catalysis has provided another avenue for improving the sustainability of quinoline synthesis. The use of cetyltrimethylammonium bromide (CTAB) in combination with polyethylene glycol-400 has been demonstrated to significantly enhance the efficiency of nucleophilic aromatic substitution reactions on quinoline substrates [14]. This approach has achieved yields exceeding 95% while employing green, recyclable solvents and eliminating the need for column chromatographic purification.

Biocatalytic approaches to quinoline synthesis are beginning to emerge as viable alternatives to traditional chemical methods. While still in the early stages of development, enzyme-catalyzed transformations offer the potential for highly selective reactions under mild conditions with minimal environmental impact [13]. The use of laccases and peroxidases for quinoline oxidation reactions has been explored, though practical applications remain limited.

Water-based synthesis protocols represent another important development in green quinoline chemistry. The development of aqueous reaction conditions for quinoline synthesis and functionalization has been pursued as a means of replacing organic solvents [15]. These approaches often require the use of surfactants or co-solvents to achieve adequate solubility, but they offer significant environmental advantages over traditional organic solvent systems.

Continuous flow synthesis has emerged as a powerful tool for improving the efficiency and sustainability of quinoline synthesis. Recent developments have demonstrated the feasibility of conducting quinoline-forming reactions under continuous flow conditions, offering advantages in terms of reaction control, product consistency, and waste minimization [16]. These methodologies typically employ heterogeneous catalysts that can be readily recycled, further enhancing the environmental profile of the synthesis.

Yield optimization strategies have focused on several key areas, including catalyst development, reaction condition optimization, and process intensification. The development of more active and selective catalysts has enabled reactions to be conducted under milder conditions with improved atom economy. Nanocatalysts have shown particular promise, offering high activity with the potential for easy separation and recycling [17].

Reaction condition optimization has involved systematic studies of temperature, pressure, solvent, and catalyst loading effects. Statistical experimental design methods, including response surface methodology and design of experiments approaches, have been employed to identify optimal reaction conditions while minimizing the number of required experiments [14]. These approaches have led to significant improvements in yield and selectivity for many quinoline-forming reactions.

Process intensification techniques, including the use of alternative energy sources such as ultrasound and microwave irradiation, have provided additional opportunities for yield improvement and reaction time reduction [18]. These techniques often enable reactions to be conducted under milder conditions while achieving superior results compared to conventional heating methods.

The integration of multiple green chemistry principles has led to the development of particularly sustainable synthetic routes. The combination of solvent-free conditions, microwave heating, and recyclable catalysts represents an ideal approach that addresses multiple sustainability criteria simultaneously [19]. Such integrated approaches often provide superior results compared to conventional methods while offering significant environmental advantages.

Recent advances in electrochemical synthesis have opened new possibilities for sustainable quinoline synthesis. Electrochemically assisted reactions offer the potential for conducting oxidations and other transformations without the need for stoichiometric chemical oxidants [19]. These approaches typically operate under mild conditions and produce minimal waste, making them particularly attractive from a green chemistry perspective.

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Wikipedia

2-Chloroquinoline-3-carboxamide

Dates

Last modified: 04-14-2024

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